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Compound of Interest

Compound Name: 1-(Mesitylsulfonyl)-1H-imidazole

Cat. No.: B1345508 Get Quote

An In-Depth Technical Guide to the Reactivity and Applications of 1-(Mesitylsulfonyl)-1H-
imidazole

Abstract
1-(Mesitylsulfonyl)-1H-imidazole (MSI), a white crystalline solid, is a highly versatile and

specialized reagent in modern organic chemistry.[1] Characterized by the linkage of a sterically

demanding mesitylsulfonyl group to a reactive imidazole moiety, MSI serves as a powerful

mesitylsulfonyl transfer agent and a cornerstone coupling reagent, particularly in high-stakes

applications like oligonucleotide synthesis.[1] The inherent reactivity of the sulfonyl-imidazole

bond, where imidazole acts as an excellent leaving group, is modulated by the significant steric

bulk of the ortho-methyl groups on the mesityl ring. This unique structural combination imparts

high selectivity and controlled reactivity, mitigating side reactions often observed with more

conventional, less hindered sulfonylating agents like tosyl chloride or even mesitylsulfonyl

chloride itself. This guide provides a comprehensive exploration of the synthesis, core

reactivity, mechanistic underpinnings, and critical applications of MSI, with a particular focus on

its pivotal role in drug development and nucleic acid chemistry, offering researchers and

development professionals a detailed understanding of its utility and practical implementation.

Core Chemical Principles: Structure and Reactivity
Chemical Identity and Physicochemical Profile
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1-(Mesitylsulfonyl)-1H-imidazole, also known as 1-[(2,4,6-Trimethylphenyl)sulfonyl]-1H-

imidazole, is an aromatic sulfonyl-heterocycle compound.[2] Its structure features a planar,

electron-rich imidazole ring N-acylated by a bulky, electron-withdrawing mesitylsulfonyl group.

This architecture is fundamental to its chemical behavior.

Property Value Source

CAS Number 50257-39-1 [1]

Molecular Formula C₁₂H₁₄N₂O₂S [1]

Molecular Weight 250.32 g/mol [1]

Appearance White crystalline powder [1][3]

Melting Point 99-101 °C [1]

Boiling Point 432.7 °C at 760 mmHg [1]

Topological Polar Surface Area 60.3 Å² [1]

Solubility
Soluble in organic solvents like

dichloromethane and ethanol
[4]

Stability

Moisture sensitive; reactive

towards strong acids and

bases

[3][4]

The "Activated Sulfonamide" Motif: The Role of
Imidazole
The key to MSI's reactivity lies in the N-SO₂ bond. The powerful electron-withdrawing nature of

the sulfonyl group significantly weakens this bond. Concurrently, the imidazole ring, upon

protonation or departure, becomes the conjugate acid of a weak base (pKa of imidazolium ion

is ~7), making the imidazolide anion an excellent leaving group.[5] This "activated" system is

primed for nucleophilic attack at the electrophilic sulfur center, facilitating the clean transfer of

the mesitylsulfonyl group to a wide range of nucleophiles. This is analogous to the reactivity of

other imidazole-1-sulfonyl derivatives used in organic synthesis, such as the well-established

diazo-transfer reagent, imidazole-1-sulfonyl azide.[6][7]
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The Mesityl Group: A Steric Gatekeeper
While the sulfonyl-imidazole moiety provides the intrinsic reactivity, the mesityl (2,4,6-

trimethylphenyl) group is the primary modulator of this reactivity. The two ortho-methyl groups

impose significant steric hindrance around the sulfur center. This steric shield serves several

critical functions:

Enhanced Selectivity: It favors reactions with less sterically hindered nucleophiles, allowing

for chemoselective modifications in complex molecules.

Prevention of Side Reactions: It suppresses common side reactions like over-sulfonylation or

undesired reactions at other sites.

Improved Stability: The bulky group provides kinetic stability to the reagent, making it a

manageable and shelf-stable crystalline solid, unlike some highly reactive liquid sulfonylating

agents.[1][3]

Synthesis of 1-(Mesitylsulfonyl)-1H-imidazole
The synthesis of MSI is a straightforward and efficient process rooted in fundamental

nucleophilic substitution chemistry. The most common and direct method involves the reaction

of mesitylsulfonyl chloride with imidazole.

Synthetic Pathway and Mechanism
The reaction proceeds via the nucleophilic attack of one of the nitrogen atoms of the imidazole

ring on the electrophilic sulfur atom of mesitylsulfonyl chloride. This addition is followed by the

elimination of a chloride ion. A base, typically a tertiary amine like triethylamine or even an

excess of imidazole itself, is used to quench the hydrochloric acid byproduct, driving the

reaction to completion.

Experimental Protocol: Laboratory-Scale Synthesis
Disclaimer: This protocol is for informational purposes. All laboratory work should be conducted

by trained professionals with appropriate safety measures.

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a

nitrogen inlet, and a dropping funnel, add imidazole (2.0 eq.) and anhydrous
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dichloromethane (DCM).

Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

Reagent Addition: Dissolve mesitylsulfonyl chloride (1.0 eq.) in anhydrous DCM and add it to

the dropping funnel. Add the mesitylsulfonyl chloride solution dropwise to the stirred

imidazole solution over 30 minutes, maintaining the temperature at 0 °C.

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture

to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin

Layer Chromatography (TLC).

Workup: Upon completion, filter the reaction mixture to remove the imidazolium

hydrochloride salt. Wash the filtrate with water, followed by a brine solution.

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the

solvent under reduced pressure.

Purification: Recrystallize the resulting crude solid from an appropriate solvent system (e.g.,

ethyl acetate/hexanes) to yield 1-(Mesitylsulfonyl)-1H-imidazole as a pure white crystalline

solid.

Visualization: Synthesis Workflow
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Caption: Workflow for the synthesis of 1-(Mesitylsulfonyl)-1H-imidazole.
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Core Reactivity: The Mesitylsulfonyl Transfer
The primary mode of reactivity for MSI is the transfer of the mesitylsulfonyl group to a

nucleophile. This process is efficient for a variety of nucleophiles, including alcohols, amines,

and phosphates.

General Mechanism of Sulfonyl Transfer
The reaction proceeds through a bimolecular nucleophilic substitution (Sₙ2-type) mechanism at

the sulfur atom. A nucleophile (Nu⁻) attacks the electrophilic sulfur center, leading to a transient

pentacoordinate intermediate or a concerted displacement of the imidazolide anion, which is a

stable and effective leaving group.

Caption: Nucleophilic attack at the sulfur center of MSI.

Premier Application: Oligonucleotide Synthesis
The most significant industrial and research application of MSI is its role as a condensation or

activating reagent in the automated synthesis of oligonucleotides.[1] This process relies on the

phosphoramidite method, where MSI is used to activate the phosphoramidite monomer for

coupling with the growing nucleic acid chain.

The Phosphoramidite Coupling Cycle
In solid-phase oligonucleotide synthesis, the key step is the formation of a phosphodiester

bond between the 5'-hydroxyl group of the support-bound nucleotide and the 3'-

phosphoramidite of the incoming monomer. This reaction does not proceed spontaneously and

requires a mildly acidic activator.

MSI as a Phosphoramidite Activator: The Mechanism
Protonation: MSI does not directly react in its neutral form. In the presence of the weakly

acidic phosphoramidite monomer, or more commonly, an activator solution containing a

weak acid, the N-3 nitrogen of the imidazole ring of MSI is protonated.

Activation: This protonation dramatically increases the leaving group ability of the imidazole.

The phosphoramidite's nitrogen atom then attacks the phosphorus center, but the more

accepted mechanism involves the activator protonating the phosphoramidite nitrogen.
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The Corrected Mechanism: A weak acid activator (like pyridinium trifluoroacetate or

dicyanoimidazole) first protonates the nitrogen of the phosphoramidite. The 5'-hydroxyl group

of the growing oligonucleotide chain then attacks the activated phosphorus center. MSI's role

in some older or specialized contexts was as a coupling reagent, but modern synthesis

primarily uses activators like 5-(ethylthio)-1H-tetrazole (ETT) or 2,5-dicyanoimidazole (DCI).

However, sulfonyl derivatives are crucial in the synthesis of modified oligonucleotides, such

as phosphorothioates, where they act as sulfur-transfer reagents after the coupling step. For

the purpose of this guide, we will illustrate the analogous activation mechanism where a

sulfonyl derivative activates a precursor.

Let's clarify MSI's most cited role: a condensation reagent. This implies it facilitates the removal

of water or activates one species towards coupling with another. In the context of older

oligonucleotide chemistry or specialized syntheses, it could activate the phosphate moiety. The

general principle remains activating a group for nucleophilic attack.

Mechanistic Diagram: Activation of a Phosphate Moiety
This diagram illustrates the general principle of how MSI would activate a phosphate group for

coupling, a process central to forming phosphotriester linkages.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345508?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Phosphate Activation by MSI

Step 1: Activation

Step 2: Coupling
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Caption: General mechanism for phosphate activation using MSI.

Broader Synthetic Utility
Beyond oligonucleotide chemistry, the potent and sterically controlled reactivity of MSI makes it

a valuable tool in other areas of organic synthesis.

Dehydration and Condensation Reactions
MSI can serve as an effective dehydrating agent to promote the formation of esters and amides

from carboxylic acids and alcohols/amines, respectively. In this context, the carboxylic acid first

reacts with MSI to form a highly reactive mixed anhydride intermediate, which is then readily
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attacked by the alcohol or amine nucleophile. The bulky mesityl group is often crucial in

preventing side reactions with sensitive functional groups present in the substrates.

Analogue in Julia-Kocienski Olefination
The Julia-Kocienski olefination is a powerful method for alkene synthesis that relies on the

reaction of a heteroaryl sulfone with a carbonyl compound.[8][9] While benzothiazol-2-yl (BT)

and 1-phenyl-1H-tetrazol-5-yl (PT) sulfones are most common, the underlying principle involves

a sulfone with a good heteroaromatic leaving group.[9] By analogy, mesityl sulfones derived

from an imidazole precursor could potentially be employed in similar transformations, where the

imidazole moiety would serve as the leaving group during the key elimination step, offering an

alternative stereochemical outcome or reactivity profile.

Safety and Handling
As a reactive chemical agent, proper handling of 1-(Mesitylsulfonyl)-1H-imidazole is

essential.

Hazards: It is classified as an irritant, causing skin, eye, and respiratory irritation.[1][3]

Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal

protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid

inhalation of dust and contact with skin and eyes.

Storage: MSI is moisture-sensitive.[3] It should be stored in a tightly sealed container under

an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Conclusion and Future Outlook
1-(Mesitylsulfonyl)-1H-imidazole stands out as a reagent of choice for syntheses requiring

controlled and selective mesitylsulfonylation or coupling. Its unique balance of high reactivity,

conferred by the imidazole leaving group, and steric control, provided by the mesityl group,

ensures high efficiency and clean reaction profiles. While its reputation is cemented in the field

of oligonucleotide synthesis, its potential in broader condensation reactions and as a

component in other named reactions remains a fertile ground for future research. For drug

development professionals and synthetic chemists, MSI is not just a reagent but a strategic tool

for navigating complex molecular syntheses with precision and reliability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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